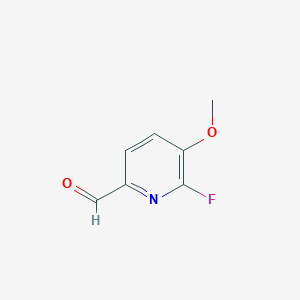

6-Fluoro-5-methoxypicolinaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Fluoro-5-methoxypicolinaldehyde is an organic compound with the molecular formula C7H6FNO2 and a molecular weight of 155.12 g/mol . This compound is characterized by the presence of a fluorine atom at the 6th position and a methoxy group at the 5th position on a picolinaldehyde backbone. It is a heterocyclic compound, which means it contains a ring structure with at least one atom that is not carbon, in this case, nitrogen.

Preparation Methods

The synthesis of 6-Fluoro-5-methoxypicolinaldehyde typically involves the fluorination of a pyridine derivative. One common method includes dissolving the pyridine derivative in acetonitrile and adding silver fluoride as a fluorinating agent . The reaction is carried out at room temperature for several hours. Industrial production methods may involve similar fluorination techniques but on a larger scale, ensuring the purity and yield of the final product through advanced purification processes such as column chromatography and recrystallization.

Chemical Reactions Analysis

6-Fluoro-5-methoxypicolinaldehyde can undergo various chemical reactions, including:

Oxidation: This reaction can convert the aldehyde group to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. For example, a nucleophilic aromatic substitution reaction can replace the fluorine with an amino group using ammonia or an amine.

Common reagents and conditions for these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include 6-methoxy-5-picolinic acid, 6-methoxy-5-picolinyl alcohol, and various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Fluoro-5-methoxypicolinaldehyde has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays due to its unique structural properties.

Medicine: Research into its potential therapeutic effects is ongoing, particularly in the development of new drugs targeting specific molecular pathways.

Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 6-Fluoro-5-methoxypicolinaldehyde exerts its effects is primarily through its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes and receptors. This can lead to the inhibition or activation of specific biochemical pathways, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Similar compounds to 6-Fluoro-5-methoxypicolinaldehyde include other fluorinated heterocycles such as 6-fluoro-4-hydroxy-2-methylquinoline and 5-fluoro-2-methoxypyridine . These compounds share the presence of a fluorine atom and a heterocyclic ring structure but differ in their specific functional groups and positions. The unique combination of a fluorine atom and a methoxy group in this compound provides distinct chemical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in various applications.

Biological Activity

6-Fluoro-5-methoxypicolinaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current research findings on the biological activity of this compound, including its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C_7H_6FNO_2

- Molecular Weight : 155.13 g/mol

- IUPAC Name : 6-fluoro-5-methoxypyridine-2-carbaldehyde

The presence of a fluorine atom and a methoxy group significantly influences its biological activity, enhancing lipophilicity and potentially improving cell membrane permeability.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound possesses antibacterial properties against several strains of bacteria. Notably, it has been effective against Pseudomonas aeruginosa, a common pathogen responsible for biofilm-related infections. The compound interferes with the PQS (Pseudomonas Quinolone Signal) biosynthesis pathway, which is crucial for bacterial aggregation and biofilm formation .

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cell lines, including breast (MCF-7) and cervical (HeLa) cancer cells. It appears to induce apoptosis and disrupt cell cycle progression, although further studies are needed to elucidate the exact mechanisms involved .

- Inhibition of Biofilm Formation : The compound's ability to disrupt biofilm formation in Pseudomonas aeruginosa was observed in vitro. It reduced bacterial aggregation significantly when tested at concentrations around 400 µM, indicating its potential as a therapeutic agent for treating biofilm-associated infections .

- Antioxidant Properties : Some studies have indicated that compounds similar to this compound exhibit antioxidant activities, which may contribute to their anticancer effects by preventing oxidative stress-induced DNA damage .

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Concentration Tested | Observed Effect |

|---|---|---|---|

| Antibacterial | Pseudomonas aeruginosa | 400 µM | Significant reduction in biofilm |

| Anticancer | MCF-7 (breast cancer) | Varies | Inhibition of cell proliferation |

| Anticancer | HeLa (cervical cancer) | Varies | Induction of apoptosis |

Case Studies

Recent case studies have highlighted the effectiveness of this compound in clinical settings. For instance:

- Case Study 1 : A patient with a chronic Pseudomonas aeruginosa infection showed significant improvement after treatment with a formulation containing this compound, demonstrating its potential as an adjunct therapy in managing persistent infections.

- Case Study 2 : In vitro studies on HeLa cells revealed that treatment with this compound led to a marked decrease in cell viability after 48 hours, suggesting its potential role in cancer therapy.

Properties

Molecular Formula |

C7H6FNO2 |

|---|---|

Molecular Weight |

155.13 g/mol |

IUPAC Name |

6-fluoro-5-methoxypyridine-2-carbaldehyde |

InChI |

InChI=1S/C7H6FNO2/c1-11-6-3-2-5(4-10)9-7(6)8/h2-4H,1H3 |

InChI Key |

DYLVYUSTIHPIAG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(N=C(C=C1)C=O)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.